
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one
Overview
Description
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (CAS 151884-07-0) is a chlorinated propanone derivative featuring a 2,4-dihydroxyphenyl substituent. It is synthesized via Friedel-Crafts acylation of resorcinol (2,4-dihydroxybenzene) with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization under basic conditions to yield 7-hydroxychroman-4-one, a key intermediate for bioactive chromanones . The compound is primarily used in research and development as a precursor for cytotoxic agents and heterocyclic systems . Its structural motif—combining a ketone, chlorine substituent, and dihydroxy aromatic ring—confers reactivity in nucleophilic substitutions and cyclization reactions, making it valuable in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one typically involves the reaction of 3-chloropropionic acid with resorcinol in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions generally include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or diols.
Substitution: Various substituted phenylpropanones, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Reactivity and Functional Differences
- Electrophilic Reactivity: The dihydroxyphenyl group in the target compound enhances electron density, facilitating cyclization to chromanones under basic conditions . In contrast, the thiophene analog’s sulfur atom directs electrophilic substitution at the α-position, enabling regioselective reductions (e.g., NaBH₄ yields alcohol derivatives) .
- Halogenation Effects : Chlorine at the β-position in all analogs increases electrophilicity, but para-substituents (e.g., -F, -Cl, -CH₃) modulate lipophilicity and metabolic stability. For example, the dichlorophenyl variant’s increased hydrophobicity aids in purine coupling reactions .
Key Research Findings
- Target Compound: Cyclization to 7-hydroxychroman-4-one demonstrates its utility in accessing flavonoid-like scaffolds with reported cytotoxic activity .
- Thiophene Analog : High synthetic yields (80–90%) and simplicity in purification make it ideal for pedagogical use in demonstrating ketone reductions .
- 4-Methylphenyl Derivative : Reacts with bromine to form brominated intermediates, but incomplete conversion during methoxylation leads to route-specific by-products (e.g., α-chloromethylmephedrone) .
- Dichlorophenyl Analog : Successful coupling with 6-chloropurine highlights its role in generating purine-based therapeutics, albeit with moderate yields (23%) .
Biological Activity
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro substituent on a propanone backbone, linked to a dihydroxyphenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully characterized but is hypothesized to follow similar pathways due to structural similarities.
Enzyme Inhibition
One of the notable biological activities is the inhibition of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. Preliminary data suggest that this compound may exhibit potent tyrosinase inhibition, which could be beneficial for cosmetic and therapeutic applications .
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
- Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins or downregulating anti-apoptotic factors.
Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of flavonoids and evaluated their anticancer activities. Although specific data on this compound was not included, the results indicated that structural modifications can significantly enhance anticancer efficacy. The findings suggest that further investigation into this compound could yield promising results for cancer therapy .
Tyrosinase Inhibition Assay
A patent document outlines a strategy combining enzyme inhibition assays with chemical dereplication processes to identify active plant extracts containing similar compounds. The results showed that certain derivatives effectively inhibited tyrosinase activity at low concentrations. This highlights the potential for this compound as a lead compound for developing skin-lightening agents .
Data Tables
Q & A
Q. What are the common synthetic routes for 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one, and how can reaction conditions be optimized for higher yield?
Basic Research Question
The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. A validated method involves reacting 2,4-dihydroxyacetophenone with a chlorinated acylating agent (e.g., chloropropionyl chloride) in the presence of Lewis acid catalysts like aluminum chloride (AlCl₃) . Ethanol or methanol is often used as a solvent, with thionyl chloride (SOCl₂) aiding in activating the carbonyl group .
Optimization Strategies :
- Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and by-product formation.
- Temperature Control : Maintain 50–60°C to accelerate reaction kinetics while avoiding decomposition.
- Purification : Use column chromatography (silica gel, chloroform/methanol eluent) or recrystallization (ethanol) to isolate the product with >90% purity .
Q. What spectroscopic methods are recommended for characterizing the compound’s structure?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 230–240, with fragmentation patterns confirming the chloro and dihydroxyphenyl groups .
- IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O), 3200–3500 cm⁻¹ (-OH) .
Q. How does the substitution pattern on the aromatic rings influence the compound’s inhibitory activity against MAO enzymes?
Advanced Research Question
The 2,4-dihydroxyphenyl moiety is critical for MAO-B selectivity. Computational docking studies reveal:
- Hydrogen Bonding : The 4-hydroxyl group forms H-bonds with FAD (flavin cofactor) and Tyr435 in MAO-B .
- Chlorophenyl Interaction : The 3-chloro substituent engages in H-π interactions, enhancing binding affinity .
Structure-Activity Relationship (SAR) : - Modifications : Replacing the 4-OH with methoxy reduces MAO-B inhibition by 10-fold, highlighting the necessity of free hydroxyl groups for activity .
Q. What computational approaches are used to predict the binding affinity and selectivity of this compound toward MAO isoforms?
Advanced Research Question
3D-QSAR and Molecular Docking :
- Docking Software (AutoDock, Glide) : Simulate ligand-receptor interactions using MAO-B crystal structures (PDB: 2V5Z). Key parameters include grid spacing (0.375 Å) and Lamarckian genetic algorithms .
- Free Energy Calculations : MM/GBSA or MM/PBSA methods estimate binding energies (ΔG ~ -8.5 kcal/mol for MAO-B) .
Validation : Cross-check with experimental IC₅₀ values (e.g., 43.9 µM for MAO-B vs. >100 µM for MAO-A) .
Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?
Advanced Research Question
Methodological Harmonization :
- Standardized Assays : Use identical enzyme sources (recombinant human MAO-B) and substrate concentrations (e.g., kynuramine for MAO-B activity) .
- Control Experiments : Include reference inhibitors (e.g., selegiline for MAO-B) to validate assay conditions .
Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical tools (ANOVA) to identify outliers caused by solvent effects or purity discrepancies .
Q. What strategies minimize by-product formation during synthesis?
Basic Research Question
- Stoichiometric Precision : Use chloropropionyl chloride in slight excess (1.1 equivalents) to drive the reaction to completion .
- By-Product Mitigation : Introduce bromine selectively to avoid halogen scrambling, as seen in analogous cathinone syntheses .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate unreacted starting materials and chlorinated by-products .
Q. What are the best practices for handling and disposing of this compound in laboratory settings?
Basic Research Question
- Storage : Keep in amber vials at 4°C under inert gas (N₂) to prevent oxidation of phenolic groups .
- Waste Management : Neutralize acidic by-products with sodium bicarbonate before transferring to halogenated waste containers .
- Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy from chlorinated intermediates .
Q. How can derivatives of this compound be designed to enhance bioactivity?
Advanced Research Question
Derivatization Strategies :
- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ at the 3-position to amplify MAO-B affinity via hydrophobic interactions .
- Hybrid Molecules : Conjugate with phenothiazine moieties (e.g., via piperazine linkers) to target dual enzymes (MAO and acetylcholinesterase) .
Screening : Perform high-throughput assays (384-well plates) to evaluate IC₅₀ shifts post-modification .
Properties
IUPAC Name |
3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKGPMSVQJJUEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473115 | |
Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151884-07-0 | |
Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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